molecular formula C8H10N2O3 B028023 5-Methoxy-2-methyl-4-nitroaniline CAS No. 106579-00-4

5-Methoxy-2-methyl-4-nitroaniline

Cat. No.: B028023
CAS No.: 106579-00-4
M. Wt: 182.18 g/mol
InChI Key: PEIGETRPPZVBHT-UHFFFAOYSA-N
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Description

5-Methoxy-2-methyl-4-nitroaniline is an organic compound with the molecular formula C8H10N2O3 It is a derivative of aniline, characterized by the presence of methoxy, methyl, and nitro functional groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-methyl-4-nitroaniline typically involves nitration and subsequent reduction reactions. One common method includes the nitration of 2-methoxy-5-methylaniline using nitric acid and sulfuric acid to introduce the nitro group at the para position relative to the amino group. The reaction is carried out under controlled temperatures to prevent over-nitration and degradation of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes followed by purification steps such as recrystallization or distillation to obtain the desired purity. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the amino group may be converted to a nitro group or other oxidized forms.

    Reduction: Reduction of the nitro group to an amino group is a common reaction, often using reagents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and nitro groups influence the reactivity and orientation of further substitutions on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of nitro derivatives or quinones.

    Reduction: Formation of 5-Methoxy-2-methyl-4-aminoaniline.

    Substitution: Formation of halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

5-Methoxy-2-methyl-4-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of polymers and materials with specific optical and electronic properties.

Comparison with Similar Compounds

    2-Methyl-5-nitroaniline: Similar structure but lacks the methoxy group.

    4-Methoxy-2-nitroaniline: Similar structure but lacks the methyl group.

    2-Methoxy-5-nitroaniline: Similar structure but lacks the methyl group.

Uniqueness: 5-Methoxy-2-methyl-4-nitroaniline is unique due to the combination of methoxy, methyl, and nitro groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

5-methoxy-2-methyl-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-5-3-7(10(11)12)8(13-2)4-6(5)9/h3-4H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEIGETRPPZVBHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30345219
Record name 5-Methoxy-2-methyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106579-00-4
Record name 5-Methoxy-2-methyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methoxy-2-methyl-4-nitroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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